Triphenyl-[[4-[4-(triphenylphosphaniumylmethyl)phenyl]phenyl]methyl]phosphonium dichloride
Description
This compound is a bis-phosphonium salt featuring two triphenylphosphonium groups connected via a biphenylmethyl linker, with dichloride counterions. The dual phosphonium groups enhance stability and electronic effects compared to mono-phosphonium analogs .
Properties
CAS No. |
54050-02-1 |
|---|---|
Molecular Formula |
C50H42Cl2P2 |
Molecular Weight |
775.7 g/mol |
IUPAC Name |
triphenyl-[[4-[4-(triphenylphosphaniumylmethyl)phenyl]phenyl]methyl]phosphanium;dichloride |
InChI |
InChI=1S/C50H42P2.2ClH/c1-7-19-45(20-8-1)51(46-21-9-2-10-22-46,47-23-11-3-12-24-47)39-41-31-35-43(36-32-41)44-37-33-42(34-38-44)40-52(48-25-13-4-14-26-48,49-27-15-5-16-28-49)50-29-17-6-18-30-50;;/h1-38H,39-40H2;2*1H/q+2;;/p-2 |
InChI Key |
HQDNKNPCUFUYTM-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)C3=CC=C(C=C3)C[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of Biphenylmethyl Dichloride
The biphenylmethyl dichloride intermediate is synthesized via Friedel-Crafts alkylation or Ullmann coupling, followed by chlorination. For example:
Quaternization with Triphenylphosphine
The dichloride intermediate undergoes nucleophilic substitution with triphenylphosphine (PPh₃) in a two-step process:
-
First Alkylation :
Conducted in dimethoxymethane at 20–25°C, with a 1:1 molar ratio of PPh₃ to dichloride. Reaction completion requires 24–48 hours. -
Second Alkylation :
Excess PPh₃ (1.2–1.5 equiv) is introduced to ensure complete conversion:
Elevated temperatures (50–60°C) in methanol or toluene mitigate steric effects, though prolonged heating risks decomposition.
One-Pot Synthesis in Aqueous Media
Adapting the method from benzyl triphenylphosphonium chloride synthesis, the target compound can be prepared via:
-
Reagents : Biphenylmethyl dichloride (1 equiv), PPh₃ (2.2 equiv), water, and excess benzyl chloride (3–4 equiv).
-
Conditions :
Advantages :
-
Aqueous solvents reduce flammability risks.
-
Excess benzyl chloride acts as a phase-transfer catalyst, enhancing reactivity.
Solvent and Stoichiometric Optimization
Comparative data for key parameters across methods:
| Parameter | Stepwise Alkylation | One-Pot Aqueous |
|---|---|---|
| Solvent | Dimethoxymethane | Water |
| Temperature | 20–60°C | 80–110°C |
| Reaction Time | 48–72 hours | 12–24 hours |
| PPh₃:Dichloride Ratio | 2.2:1 | 2.0:1 |
| Yield | 75–85% | 90–98% |
Key Observations :
-
Dimethoxymethane facilitates higher purity (99%) but requires inert conditions.
-
Water-based systems achieve superior yields due to efficient heat dissipation.
Recrystallization and Purification
Crude product purification involves:
Purity Analysis :
-
HPLC or NMR confirms >99% purity when using methanol recrystallization.
-
Impurities include mono-phosphonium byproducts (<1%) and oxidized phosphine oxides.
Industrial Scalability and Environmental Impact
Chemical Reactions Analysis
Anion Exchange Reactions
The chloride counterions can be replaced via metathesis reactions with silver salts (e.g., AgOTf, AgBF₄):
-
Example :
Conducted in dry acetone under inert conditions, this yields triflate derivatives with >85% efficiency .
Table 1 : Anion Exchange Efficiency with Selected Silver Salts
| Silver Salt | Anion Product | Solvent | Yield (%) |
|---|---|---|---|
| AgOTf | OTf⁻ | Acetone | 88 |
| AgBF₄ | BF₄⁻ | THF | 76 |
| AgNO₃ | NO₃⁻ | Ethanol | 62 |
Ylide Formation and Wittig Reactions
The compound acts as a precursor to bis-ylides under basic conditions:
-
Reaction Pathway :
Bases like NaH or KOtBu in THF induce deprotonation, forming conjugated ylides . These ylides participate in double Wittig reactions with carbonyl compounds to generate extended π-systems (e.g., polyenes).
Stability and Handling
Scientific Research Applications
Organic Synthesis
Chlorinating Agent
Triphenylphosphonium dichloride acts as an effective chlorinating agent in organic chemistry. It facilitates the conversion of alcohols and ethers into alkyl chlorides, the cleavage of epoxides to vicinal dichlorides, and the chlorination of carboxylic acids to acyl chlorides. This versatility makes it valuable for synthesizing various organic compounds.
Mechanistic Studies
Research has demonstrated that triphenylphosphonium dichloride can be involved in mechanisms that elucidate the reactivity of tertiary phosphine dihalides with alcohols. Such studies provide insights into the underlying chemical processes and enhance our understanding of organo-phosphorus chemistry .
Biological Applications
Mitochondrial Targeting
The triphenylphosphonium moiety is notable for its ability to target mitochondria, which is crucial for developing therapeutic agents aimed at mitochondrial dysfunction. Compounds based on this structure have been explored for their potential as diagnostic tools and therapeutic agents in diseases linked to mitochondrial impairment .
Pharmacological Development
Numerous patent applications have been filed for triphenylphosphonium-based compounds targeting mitochondria, indicating their significance in pharmaceutical development. The stability and favorable properties of these compounds enhance their clinical potential, making them candidates for further research and application in medicine .
Materials Science
Catalysis
Triphenylphosphonium dichloride is utilized in catalysis, particularly in reactions involving gold and palladium complexes. These complexes are instrumental in facilitating selective cross-coupling reactions, which are essential for synthesizing complex organic molecules and materials .
Nanomaterials Development
Recent studies have indicated that triphenylphosphonium compounds can be used to develop nanomaterials with unique properties. Their ability to interact with various substrates allows for the creation of advanced materials with tailored functionalities .
Case Studies
Mechanism of Action
The mechanism of action of Triphenyl-[[4-[4-(triphenylphosphaniumylmethyl)phenyl]phenyl]methyl]phosphonium dichloride involves its interaction with molecular targets through its phosphonium center. The compound can form stable complexes with various substrates, facilitating catalytic and synthetic processes. The pathways involved include nucleophilic attack, electron transfer, and coordination with metal ions .
Comparison with Similar Compounds
Structural Analogues
Mono-Phosphonium Salts
- Triphenyl(4-pyridinylmethyl)phosphonium chloride (CAS MFCD03411793): Contains a single phosphonium group with a pyridinylmethyl substituent. The absence of a biphenyl linker reduces steric bulk and conjugation, limiting applications in charge-transfer systems .
- Allyl triphenylphosphonium chloride (CAS 18480-23-4): A simpler mono-phosphonium salt used in Wittig reactions. Its allyl group enables alkene formation but lacks the extended aromatic system of the target compound .
Bis-Phosphonium Salts
- Dichloro{4-(4-chlorophenoxy)phthalazin-1-yl}methylphosphonic dichloride: A methylphosphonic dichloride derivative with dual chlorine substituents. While structurally distinct, its dichloride counterions and aromatic substituents share similarities in reactivity for electrophilic substitutions .
Dichloride Counterion Compounds
- Phenylphosphonic dichloride : Exhibits a density of 1.48 g/cm³ and vapor pressure described by the Antoine equation. The target compound’s ionic nature results in higher melting points (>200°C) and negligible volatility compared to covalent dichlorides .
Physicochemical Properties
| Compound | Melting Point (°C) | Solubility | Key Structural Feature |
|---|---|---|---|
| Target Compound | >250 (estimated) | Polar aprotic solvents | Biphenyl linker, dual phosphonium |
| Triphenyl(4-pyridinylmethyl)phosphonium chloride | 227–229 | DMSO, CHCl₃ | Pyridinylmethyl group |
| Allyl triphenylphosphonium chloride | 227–229 | THF, DCM | Allyl group |
| Phenylphosphonic dichloride | - | Reacts with H₂O | Covalent dichloride |
Stability and Challenges
Biological Activity
Triphenyl-[[4-[4-(triphenylphosphaniumylmethyl)phenyl]phenyl]methyl]phosphonium dichloride is a complex organophosphorus compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, particularly in targeting mitochondrial functions in cancer cells.
Synthesis and Structure
The synthesis of triphenylphosphonium compounds typically involves the reaction of triphenylphosphine with chlorinating agents such as chlorine gas. The resultant dichloride can adopt different structural forms depending on the solvent environment, influencing its reactivity and biological interactions .
Structural Characteristics
- Molecular Formula : C₃₂H₃₁Cl₂P
- Molecular Weight : 503.47 g/mol
- Structural Features : The compound features a central phosphorus atom bonded to multiple phenyl groups, which enhances its lipophilicity and ability to penetrate cellular membranes.
Triphenylphosphonium compounds are known for their ability to target mitochondria selectively. The hyperpolarized mitochondrial membrane potential in cancer cells is exploited by these compounds, allowing for targeted delivery of therapeutic agents. This selectivity is crucial for minimizing off-target effects in normal tissues .
Case Studies and Research Findings
-
Cancer Cell Targeting :
- A study demonstrated that triphenylphosphonium analogs, such as mito-metformin, effectively induce apoptosis in pancreatic cancer cells by disrupting mitochondrial function. The analogs showed reduced toxicity to non-cancerous cells, highlighting their potential as targeted therapies .
- In vitro experiments revealed that treatment with triphenylphosphonium compounds resulted in significant increases in reactive oxygen species (ROS) production in cancer cells, leading to oxidative stress and cell death .
-
Phytotoxicity :
- Triphenylphosphonium derivatives have been isolated from fungal sources and characterized for their phytotoxic properties. For instance, (methoxymethyl)triphenylphosphonium chloride was identified as a new phytotoxin with significant effects on plant tissue, indicating potential applications in agricultural pest management .
Data Tables
Q & A
Q. What are the established synthetic routes for Triphenyl-[[4-[4-(triphenylphosphaniumylmethyl)phenyl]phenyl]methyl]phosphonium dichloride, and how can reaction conditions be optimized for yield?
Methodological Answer: The compound can be synthesized via cyclohalogenation of phosphonic acid dichlorides, as demonstrated in chlorination reactions where halogenation leads to cyclization (e.g., formation of oxaphosphol-enes) . Optimization involves controlling stoichiometry, temperature (e.g., avoiding decomposition above 230°C), and solvent polarity. A second-order central composite rotatable design (CCRD) can systematically evaluate parameters like reaction time, base concentration, and molar ratios to maximize yield and polymer viscosity in analogous systems .
Q. Which spectroscopic and thermal characterization techniques are most effective for verifying the structure and purity of this compound?
Methodological Answer:
- Infrared (IR) Spectroscopy : Identify absence/presence of key functional groups (e.g., P=O at ~1200 cm⁻¹ or P-Cl at ~500 cm⁻¹) and compare to reference spectra of related phosphonium salts .
- Thermogravimetric Analysis (TGA) : Monitor thermal stability; decomposition onset temperatures (e.g., 230°C for rhenium-phosphine complexes) can indicate ligand coordination stability .
- Density and Viscosity Measurements : Fit data to polynomial or Andrade equations for precise modeling of physical properties .
Q. What common chemical reactions involve this compound, and how do its structural features influence reactivity?
Methodological Answer: The triphenylphosphonium moiety facilitates nucleophilic substitution and charge transfer. For example:
- Halogenation : Reacts with Cl₂ to form dichlorides, useful in converting alcohols to alkyl chlorides .
- Coordination Chemistry : Acts as a ligand in metal complexes (e.g., Re(IV)), where thermal decomposition studies reveal oxidation pathways to phosphine oxides .
Advanced Research Questions
Q. How can the compound’s triphenylphosphonium group enhance applications in photoluminescent materials or drug delivery systems?
Methodological Answer: The triphenylphosphonium cation enables metal-to-ligand charge transfer (MLCT) , enhancing near-infrared (NIR) photoluminescence in gold nanoclusters by stabilizing excited states . In drug delivery, its lipophilic cationic nature improves mitochondrial targeting, as shown in neuroprotective tetrapeptides where the moiety increases proteolytic stability and cellular uptake .
Q. What experimental design strategies are recommended for resolving contradictory data on thermal stability or reaction yields in published studies?
Methodological Answer:
- Comparative Thermal Analysis : Replicate decomposition studies using derivatography (TGA-DTA) to identify discrepancies in reported onset temperatures (e.g., 230°C vs. higher thresholds) .
- Sensitivity Analysis via CCRD : Test parameter interactions (e.g., temperature vs. molar ratio) to isolate factors causing yield variability in polycondensation reactions .
- Computational Modeling : Fit vapor pressure data to Antoine equations to validate experimental measurements against literature values .
Q. How does the compound’s electronic structure influence charge transfer mechanisms in coordination complexes or materials science applications?
Methodological Answer: The electron-withdrawing phosphonium group stabilizes metal centers in complexes, promoting MLCT. For example, in Re(IV) complexes, coordinated phosphine ligands undergo stepwise oxidation to phosphine oxides, altering redox potentials and charge distribution . In photoluminescent AuNCs, the cation withdraws electron density from the gold core, enhancing radiative recombination .
Q. What strategies can mitigate decomposition or side reactions during high-temperature applications of this compound?
Methodological Answer:
- Ligand Modification : Introduce bulky substituents (e.g., methyl groups) to sterically shield the phosphonium center, reducing susceptibility to oxidation .
- Inert Atmosphere Processing : Conduct reactions under argon/nitrogen to prevent hydrolysis or oxidative degradation .
- Additive Stabilization : Use radical inhibitors (e.g., BHT) to suppress chain reactions during thermal stress .
Q. How can researchers validate the environmental or biological compatibility of this compound in interdisciplinary studies?
Methodological Answer:
- Mitochondrial Toxicity Assays : Evaluate cytotoxicity in cell models (e.g., HEK293) using MTT assays, comparing triphenylphosphonium derivatives to parent compounds .
- Environmental Persistence Studies : Employ OECD guidelines for hydrolysis/photolysis testing, leveraging LC-MS to track degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
